Ethyl-D-erythro-sphingosinate Hydrochloride
Overview
Description
Preparation Methods
The synthesis of Ethyl-D-erythro-sphingosinate Hydrochloride involves several stepsThe reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the purity and yield of the final product . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
Ethyl-D-erythro-sphingosinate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols .
Scientific Research Applications
Ethyl-D-erythro-sphingosinate Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in cell signaling and membrane biology.
Medicine: It is studied for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of bioactive molecules and other industrial applications
Mechanism of Action
The mechanism of action of Ethyl-D-erythro-sphingosinate Hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate cell signaling pathways by interacting with sphingolipid metabolism. This interaction affects various cellular processes, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Ethyl-D-erythro-sphingosinate Hydrochloride can be compared with other similar compounds, such as:
Sphingosine: A naturally occurring sphingolipid that plays a crucial role in cell signaling.
Ceramide: Another sphingolipid involved in cell signaling and apoptosis.
Sphingosine-1-phosphate: A bioactive lipid that regulates various cellular processes.
This compound is unique due to its specific structure and the presence of an ethyl group, which may confer distinct biochemical properties and applications .
Properties
IUPAC Name |
ethyl (E,2R,3R)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO3.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(22)19(21)20(23)24-4-2;/h16-19,22H,3-15,21H2,1-2H3;1H/b17-16+;/t18-,19-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZIFGYKDWQAAK-SSFKTDSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(C(=O)OCC)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](C(=O)OCC)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747758 | |
Record name | Ethyl (2R,3R,4E)-2-amino-3-hydroxyoctadec-4-enoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355803-79-1 | |
Record name | 4-Octadecenoic acid, 2-amino-3-hydroxy-, ethyl ester, hydrochloride (1:1), (2R,3R,4E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355803-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (2R,3R,4E)-2-amino-3-hydroxyoctadec-4-enoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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